3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898758-40-2. It has a molecular weight of 406.31 . The IUPAC name for this compound is (3,5-dichlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Structural Elucidation in Drug Development
- A structural study of a similar compound, BTZ043, which is an antitubercular drug candidate, highlights the importance of structural elucidation in drug development. The study involves X-ray, NMR, and DFT methods to understand the compound's characteristics, which is crucial for drug efficacy and safety (Richter et al., 2022).
Pharmacological Evaluation
- Pharmacological evaluation of compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, similar to the one , has been conducted. This includes assessing their potential as dopamine agonists, which is a key area in neuroscience and pharmacology (Brubaker & Colley, 1986).
Chemical Synthesis and Reactivity
- Research on the acylation of similar structures has been conducted, providing insights into chemical synthesis and reactivity. Understanding these reactions is critical for the synthesis of new compounds with potential therapeutic applications (Koszytkowska-Stawińska et al., 2004).
Antiviral Applications
- Spiro compounds, which include structures like 1,4-dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated for their antiviral activity. This underscores the potential of such compounds in developing new antiviral drugs (Apaydın et al., 2020).
Environmental Applications
- The compound 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, similar in structure, has been synthesized and found effective as a sorbent for environmental pollutants. This demonstrates the compound's potential in environmental remediation and pollution control (Akceylan et al., 2009).
Medical Imaging Applications
- In medical imaging, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored for their potential as radioligands. This research contributes to the development of new imaging agents for diagnosing diseases (Xie et al., 2015).
Antibacterial Evaluation
- Spiro derivatives have been synthesized and evaluated for their antibacterial properties, which is significant for the development of new antibiotics and treatments for bacterial infections (Natarajan et al., 2021).
properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXZHMSGIENNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642882 |
Source
|
Record name | (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |
CAS RN |
898758-40-2 |
Source
|
Record name | (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.